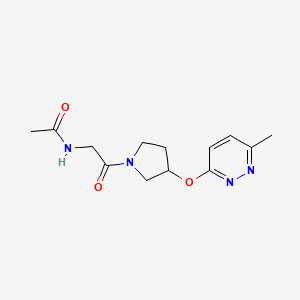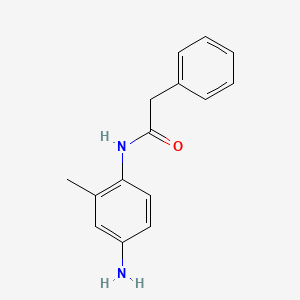![molecular formula C14H19N7O4 B2602385 ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate CAS No. 1070806-85-7](/img/structure/B2602385.png)
ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis methods of 1,2,3-/1,2,4-triazoles have been reviewed and found to feature high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of these compounds was confirmed through molecular docking simulation, which showed a good fit into the CDK2 active site through essential hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were found to be efficient, with the target products obtained in high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were found to be suitable for their role as CDK2 inhibitors . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .Applications De Recherche Scientifique
Synthesis of Potential Antihypertensive Agents
Research has explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which include structures related to the chemical compound . These compounds have been tested for antihypertensive activity, with some showing promising results. The synthesis process and biological activity evaluation are detailed in the studies, highlighting the potential therapeutic applications of such compounds (Bayomi et al., 1999).
Advancements in Heterocyclic Chemistry
The compound is also associated with the development of new heterocyclic compounds, such as the synthesis of ethyl 1H-1,2,4-triazolo[4,3-a]perimidine-3-carboxylate through the reaction of 2-hydrazinoperimidine with diethyl oxalate. These advancements contribute to the understanding of heterocyclic chemistry and its applications in drug discovery and development (Liu & Chen, 1985).
Antimicrobial and Biological Activities
Several studies have focused on the synthesis of compounds with potential antimicrobial and biological activities, utilizing ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate as a key intermediate. These research efforts aim to develop new therapeutic agents with improved efficacy and safety profiles (Bektaş et al., 2007).
Exploration of Green Chemistry Principles
Incorporating green chemistry principles, researchers have investigated the synthesis of related compounds in environmentally friendly conditions, such as using supercritical carbon dioxide as a solvent. This approach not only aligns with sustainable chemistry practices but also opens up new avenues for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (Baklykov et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O4/c1-3-25-14(24)20-6-4-19(5-7-20)10(22)8-21-9-15-12-11(13(21)23)16-17-18(12)2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILGOCHNVOSKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)


![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)






